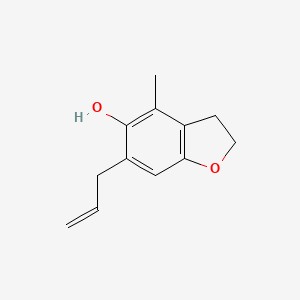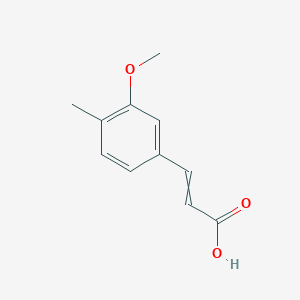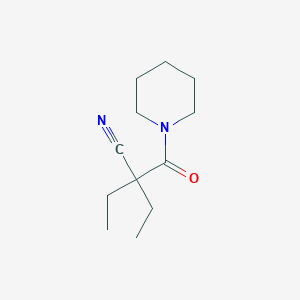
methyl 2-(4-bromobutoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(4-bromobutoxy)acetate is an organic compound with the molecular formula C7H13BrO3 It is a derivative of acetic acid and contains a bromine atom, making it a brominated ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromobutoxy)acetate typically involves the reaction of 4-bromobutanol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-bromobutanol attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the ester linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(4-bromobutoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Hydrolysis: The major products are 4-bromobutanol and acetic acid.
Reduction: The major product is 2-(4-bromobutyloxy)ethanol.
Scientific Research Applications
methyl 2-(4-bromobutoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting bromine-containing functional groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromobutoxy)acetate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can participate in further biochemical reactions. The bromine atom can be involved in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-Bromophenyl)acetate: Similar in structure but contains a phenyl group instead of a butyl group.
Methyl bromoacetate: A simpler ester with a bromine atom directly attached to the acetic acid moiety.
4-Bromobutyric acid: Lacks the ester functionality but contains the same bromobutyl group.
Uniqueness
methyl 2-(4-bromobutoxy)acetate is unique due to its combination of a brominated butyl group and an ester functionality. This dual reactivity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and research.
Properties
Molecular Formula |
C7H13BrO3 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
methyl 2-(4-bromobutoxy)acetate |
InChI |
InChI=1S/C7H13BrO3/c1-10-7(9)6-11-5-3-2-4-8/h2-6H2,1H3 |
InChI Key |
XBGLEYNNICHJND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCCCCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Furo[3,2-c]quinoline](/img/structure/B8618731.png)

![N-[4-(4-cyclohexyl-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B8618742.png)
![2-(1-{[tert-Butyl(dimethyl)silyl]oxy}-7-phenylheptyl)-1,3-oxazole](/img/structure/B8618756.png)



![(9aS)-octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B8618794.png)
![2,3-dimethyl-7-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8618796.png)

